molecular formula C19H24N4O4 B2844810 N-(2,5-dimethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1031961-82-6

N-(2,5-dimethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2844810
CAS No.: 1031961-82-6
M. Wt: 372.425
InChI Key: JERUMTLUNLRCJA-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative with a molecular formula of C₁₉H₂₄N₄O₄ and a molecular weight of 372.42 g/mol (). The compound features a 2,5-dimethoxyphenyl group linked via an acetamide bridge to a substituted pyrimidine ring, where the pyrimidine is modified with a methyl group at position 6 and a pyrrolidin-1-yl moiety at position 2.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-13-10-18(22-19(20-13)23-8-4-5-9-23)27-12-17(24)21-15-11-14(25-2)6-7-16(15)26-3/h6-7,10-11H,4-5,8-9,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERUMTLUNLRCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the bromophenyl and piperidinylsulfonyl intermediates. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. The final step usually involves the coupling of the intermediates under controlled temperature and pH conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and automated control systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Benzothiazole-Based Acetamides ()

Compounds such as N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide and N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide share the 2,5-dimethoxyphenyl-acetamide backbone but replace the pyrimidine-pyrrolidine moiety with a benzothiazole ring. Key differences include:

  • Molecular Weight : These analogues have higher molecular weights (e.g., 419.32 g/mol for brominated variants) due to heavier substituents, which may impact bioavailability .

Pyrimidine and Thienopyrimidine Analogues ()

N-{3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (Compound 6, m/z 362.0 [M+H]⁺) replaces the dimethoxyphenyl group with a thienopyrimidine-aryl system. Differences include:

Complex Pharmacopeial Derivatives ()

Compounds like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide exhibit advanced stereochemical complexity. These molecules feature multiple chiral centers and extended alkyl chains, likely enhancing target specificity but complicating synthesis and pharmacokinetics .

Pharmacological and Physicochemical Comparison

Table 1: Key Parameters of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Target Compound C₁₉H₂₄N₄O₄ 372.42 Pyrrolidin-1-yl, 6-methylpyrimidine
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide C₁₈H₁₅F₃N₂O₃S 396.38 CF₃, benzothiazole
N-{3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide C₂₀H₁₆N₂O₂S 362.0 [M+H]⁺ Thienopyrimidine, phenyl
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... (Complex Derivative) C₃₉H₄₇N₅O₅ 689.82 Multiple chiral centers, diphenyl

Bioactivity Insights

  • Benzothiazole Analogues : The CF₃ and halogen substituents in benzothiazole derivatives () are associated with enhanced enzyme inhibition, particularly in kinase assays, due to increased electron-withdrawing effects .
  • Target Compound : The pyrrolidine-pyrimidine system may favor interactions with G-protein-coupled receptors (GPCRs) or serotonin receptors, as pyrrolidine is a common pharmacophore in CNS-targeting drugs .
  • Thienopyrimidine Analogue: Sulfur-containing heterocycles like thienopyrimidine often exhibit improved solubility but reduced metabolic stability compared to oxygen-based systems .

Biological Activity

N-(2,5-Dimethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C20H26N4O3\text{C}_{20}\text{H}_{26}\text{N}_{4}\text{O}_{3}

This structure includes a dimethoxyphenyl group and a pyrimidinyl moiety, which are essential for its biological activity.

1. Anti-inflammatory Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. In particular, studies have shown that certain pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance:

  • In vitro studies demonstrated that related compounds showed IC50 values against COX-2 comparable to celecoxib, a standard anti-inflammatory drug. The IC50 values for these compounds ranged from 0.04 to 0.09 μmol .
  • In vivo studies utilizing carrageenan-induced paw edema models revealed that these compounds exhibited effective anti-inflammatory responses, with effective doses (ED50) similar to indomethacin (ED50 = 9.17 μM) .
CompoundIC50 (μmol)ED50 (μM)
Celecoxib0.04 ± 0.01-
Indomethacin-9.17
Pyrimidine Derivative A0.04 ± 0.0911.60

2. Antioxidant Activity

The antioxidant properties of this compound have also been evaluated through various assays, demonstrating its ability to scavenge free radicals effectively. Studies have shown that the presence of specific functional groups enhances its antioxidant capacity:

  • Compounds with benzimidazole frameworks exhibited significant antioxidant activity, attributed to their electron-rich nature and structural stability under oxidative stress conditions .

3. Cytotoxic Effects

Preliminary cytotoxicity assays have been conducted to assess the potential of this compound against various cancer cell lines:

  • In vitro testing on human cancer cell lines indicated that certain derivatives could induce apoptosis and inhibit cell proliferation effectively, suggesting a potential role in cancer therapy .

The biological activities of this compound are primarily attributed to its interaction with key enzymes involved in inflammatory and oxidative stress pathways:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
  • Radical Scavenging : The presence of methoxy groups enhances electron donation capabilities, allowing the compound to neutralize reactive oxygen species (ROS).
  • Cell Cycle Arrest : Observations from cytotoxicity assays suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • A study involving a series of pyrimidine derivatives reported significant reductions in inflammatory markers in patients with rheumatoid arthritis after administration over a four-week period .
  • Another clinical trial explored the use of pyrimidine-based compounds in combination therapies for cancer treatment, showing improved patient outcomes compared to standard therapies alone .

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